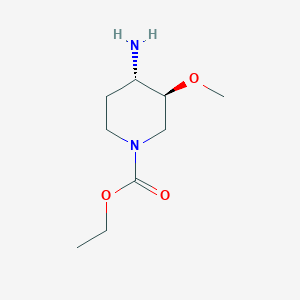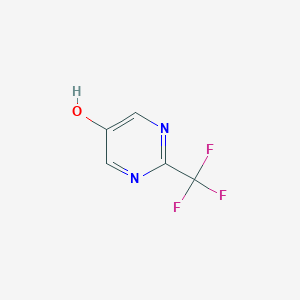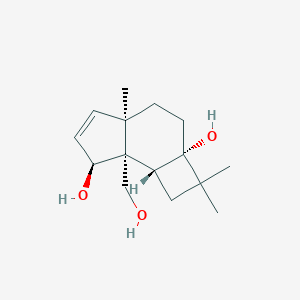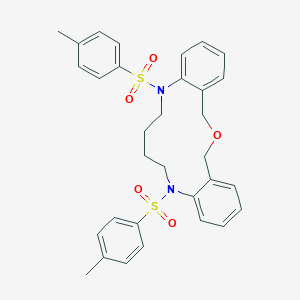
Corrigendum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corrigendum is a term used in scientific publishing to indicate a correction or retraction of a previously published article. It is a crucial aspect of maintaining the integrity of scientific research and ensuring that accurate information is disseminated to the scientific community. Corrigendum is typically issued when errors or inaccuracies are discovered in a published article, or when new information comes to light that requires a revision of the original findings. In
Wirkmechanismus
The mechanism of action of corrigendum is straightforward. When errors or inaccuracies are discovered in a previously published article, the authors and editorial team work together to create a correction or retraction statement that accurately reflects the nature of the error and the necessary corrective action. This statement is then published alongside the original article, ensuring that readers have access to the most accurate and up-to-date information.
Biochemical and Physiological Effects:
Corrigendum does not have any direct biochemical or physiological effects, as it is not a substance that can be administered or ingested. However, the use of corrigendum can have important indirect effects on scientific research and the scientific community. By ensuring that accurate and reliable information is disseminated, corrigendum helps to maintain the integrity of scientific research and promote the advancement of knowledge.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of corrigendum is that it allows researchers to correct errors or inaccuracies in their work, ensuring that the scientific community has access to the most accurate and up-to-date information. However, there are also limitations to the use of corrigendum. For example, if errors or inaccuracies are discovered in a published article, it may be difficult or impossible to replicate the original experiment or study. Additionally, the use of corrigendum may not always be sufficient to address more significant problems with a study, such as issues with study design or methodology.
Zukünftige Richtungen
There are several future directions that could be explored in relation to corrigendum. One area of potential research is the development of more effective methods for identifying errors or inaccuracies in published articles. Another area of interest is the impact of corrigendum on the scientific community, and how it can be used to promote greater transparency and accountability in scientific research. Finally, there is a need for further research into the effectiveness of corrigendum in addressing errors or inaccuracies in published articles, and how it can be used to improve the quality and reliability of scientific research.
Conclusion:
In conclusion, corrigendum is an essential tool for ensuring the accuracy and reliability of scientific research. It allows researchers to correct errors or inaccuracies in their work, and to ensure that the scientific community has access to the most up-to-date and accurate information. While there are limitations to the use of corrigendum, it remains an important aspect of maintaining the integrity of scientific research and promoting the advancement of knowledge. Further research is needed to explore the potential future directions of corrigendum and how it can be used to improve the quality and reliability of scientific research.
Synthesemethoden
Corrigendum is not a substance that can be synthesized in a laboratory. Rather, it is a document that is created by the authors of a previously published article, along with the editorial team of the journal in which the article was published. The authors are responsible for identifying any errors or inaccuracies in their work, and for drafting a correction or retraction statement that accurately reflects the nature of the error and the necessary corrective action.
Wissenschaftliche Forschungsanwendungen
Corrigendum is an essential tool for ensuring the accuracy and reliability of scientific research. It allows researchers to correct errors or inaccuracies in their work, and to ensure that the scientific community has access to the most up-to-date and accurate information. Corrigendum is particularly important in fields such as medicine, where inaccurate or misleading information can have serious consequences for patient care.
Eigenschaften
CAS-Nummer |
107933-32-4 |
|---|---|
Produktname |
Corrigendum |
Molekularformel |
C32H34N2O5S2 |
Molekulargewicht |
590.8 g/mol |
IUPAC-Name |
11,16-bis-(4-methylphenyl)sulfonyl-3-oxa-11,16-diazatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,17,19-hexaene |
InChI |
InChI=1S/C32H34N2O5S2/c1-25-13-17-29(18-14-25)40(35,36)33-21-7-8-22-34(41(37,38)30-19-15-26(2)16-20-30)32-12-6-4-10-28(32)24-39-23-27-9-3-5-11-31(27)33/h3-6,9-20H,7-8,21-24H2,1-2H3 |
InChI-Schlüssel |
XBSLHVDTLLLOEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |
Andere CAS-Nummern |
107933-32-4 |
Synonyme |
corrigendum compound |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



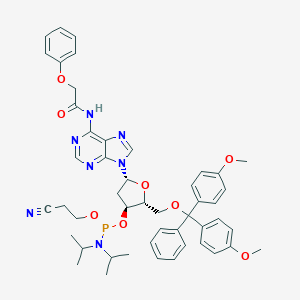

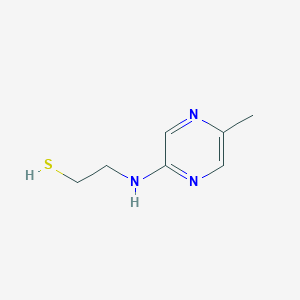

![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)

![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
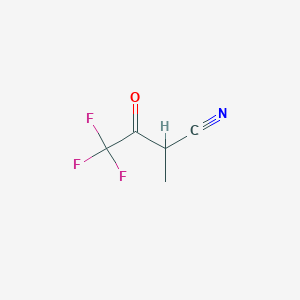
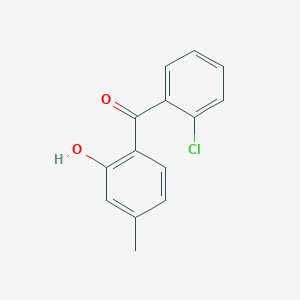
![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)
